2-(4-Méthoxyphényl)-1,3-thiazolane

Vue d'ensemble

Description

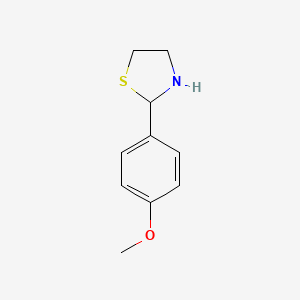

2-(4-Methoxyphenyl)-1,3-thiazolane is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(4-Methoxyphenyl)-1,3-thiazolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methoxyphenyl)-1,3-thiazolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-1,3-thiazolane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Produits pharmaceutiques : Antidépresseurs et analgésiques

La structure du 2-(4-Méthoxyphényl)-1,3-thiazolane est similaire à celle de composés utilisés dans la synthèse de produits pharmaceutiques tels que les antidépresseurs et les analgésiques. Les amines secondaires, qui peuvent être dérivées de ce composé, constituent l'épine dorsale de nombreux médicaments de ces catégories, notamment les phénéthylamines et la codéine .

Produits agrochimiques : Pesticides et herbicides

Dans l'industrie agrochimique, les dérivés du this compound pourraient être utilisés pour créer des pesticides et des herbicides plus efficaces. Le cycle thiazolane est un motif courant dans les molécules conçues pour perturber le cycle de vie des parasites et des mauvaises herbes .

Catalyse : Catalyse biphasique fluorée

Ce composé peut servir d'étalon interne dans les réactions de catalyse biphasique fluorée. Ce type de catalyse est utilisé pour accélérer les réactions chimiques d'une manière qui permet une séparation facile des produits du catalyseur, ce qui est crucial pour la production chimique à l'échelle industrielle .

Neurosciences : Neuroprotection

Des analogues du this compound se sont avérés améliorer l'O-GlcNAcylation sur les protéines mitochondriales, contribuant à la bioénergétique cellulaire et à la réponse au stress dans les cellules neuronales dans des conditions similaires à l'ischémie. Cela suggère des applications potentielles dans les thérapies neuroprotectrices .

Science des matériaux : Structures supramoléculaires

La structure moléculaire des composés apparentés au this compound peut être utilisée pour étudier et développer des structures supramoléculaires. Ces structures sont essentielles au développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une résistance accrue ou une conductivité électrique accrue .

Chimie synthétique : Intermédiaire pour les molécules complexes

En tant qu'intermédiaire, le this compound est précieux pour la synthèse de molécules organiques complexes. Il peut être utilisé pour créer des structures diverses, essentielles au développement de nouveaux médicaments et produits chimiques .

Cosmétiques : Agents de parfum et d'arôme

Le groupe méthoxyphényle au sein du this compound est connu pour sa contribution au parfum et à l'arôme de divers produits cosmétiques. Il peut être utilisé pour synthétiser des composés qui confèrent un parfum ou un goût spécifique .

Sciences de l'environnement : Dégradation des polluants

La recherche sur la réactivité des dérivés du thiazolane pourrait conduire à des applications en sciences de l'environnement, en particulier dans la dégradation des polluants. Les propriétés chimiques uniques de ces composés peuvent les rendre adaptés à la dégradation des produits chimiques nocifs dans l'environnement .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

. For instance, some benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been found to exhibit potent antibacterial activity. Their mode of action involves membrane perturbation and intracellular interactions .

Biochemical Pathways

For instance, indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It can be inferred from similar compounds that they may induce changes at the cellular level, potentially leading to various biological effects .

Analyse Biochimique

Biochemical Properties

2-(4-Methoxyphenyl)-1,3-thiazolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as nitric oxide synthase (NOS), by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO) levels . These interactions are crucial for understanding the compound’s potential neuroprotective effects and its role in mitigating oxidative stress-induced cellular damage.

Cellular Effects

The effects of 2-(4-Methoxyphenyl)-1,3-thiazolane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neuronal cells from apoptosis induced by oxidative stress, thereby enhancing cell survival . Additionally, 2-(4-Methoxyphenyl)-1,3-thiazolane affects the expression of genes related to apoptosis and stress responses, further highlighting its potential therapeutic benefits.

Molecular Mechanism

At the molecular level, 2-(4-Methoxyphenyl)-1,3-thiazolane exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism involves the enhancement of O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial homeostasis and cellular bioenergetics . This modification helps protect cells from ischemic-like conditions by improving mitochondrial function and inhibiting apoptosis pathways.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Methoxyphenyl)-1,3-thiazolane in laboratory settings reveal important insights into its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its protective effects over extended periods . Long-term exposure to 2-(4-Methoxyphenyl)-1,3-thiazolane has been associated with sustained improvements in cellular function and resilience to oxidative stress.

Dosage Effects in Animal Models

The effects of 2-(4-Methoxyphenyl)-1,3-thiazolane vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurodegeneration and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications. These studies provide valuable information on the compound’s safety and efficacy in vivo.

Metabolic Pathways

2-(4-Methoxyphenyl)-1,3-thiazolane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence glucose metabolism and energy production by modulating the O-GlcNAc pathway . This interaction enhances cellular bioenergetics and stress responses, contributing to the compound’s protective effects under metabolic stress conditions.

Transport and Distribution

The transport and distribution of 2-(4-Methoxyphenyl)-1,3-thiazolane within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of 2-(4-Methoxyphenyl)-1,3-thiazolane.

Subcellular Localization

The subcellular localization of 2-(4-Methoxyphenyl)-1,3-thiazolane plays a significant role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its protective effects by enhancing mitochondrial homeostasis and bioenergetics . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to mitochondrial compartments.

Activité Biologique

2-(4-Methoxyphenyl)-1,3-thiazolane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potent antitumor effects. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Methoxyphenyl)-1,3-thiazolane is . The structure features a thiazole ring fused with a methoxy-substituted phenyl group, contributing to its unique chemical properties and potential biological activities.

Synthesis Methods

Several synthetic routes have been developed for 2-(4-Methoxyphenyl)-1,3-thiazolane:

- Microwave Irradiation : Cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions.

- Multicomponent Reactions : Involves the condensation of various reactants such as 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and Meldrum’s acid to yield derivatives of thiazolane.

Antitumor Activity

Research indicates that 2-(4-Methoxyphenyl)-1,3-thiazolane and its derivatives exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

O-GlcNAcylation Enhancement

Analogues of 2-(4-Methoxyphenyl)-1,3-thiazolane have been investigated for their ability to enhance O-GlcNAcylation levels in mitochondria. O-GlcNAcylation is crucial for cell survival and tissue protection, suggesting therapeutic potential in diseases where these pathways are disrupted.

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring is believed to contribute to these effects by interacting with microbial targets .

Structure-Activity Relationships (SAR)

The biological activity of 2-(4-Methoxyphenyl)-1,3-thiazolane can be influenced by various substituents on the benzothiazole nucleus. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-1,3-thiazole | Structure | Enhanced lipophilicity; potential for better bioavailability |

| 2-(4-Hydroxyphenyl)-1,3-thiazole | Structure | Increased solubility; different biological activity profile |

| N-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidine | Structure | Altered steric effects; potential for different reactivity |

These variations highlight how structural modifications can significantly impact the compound's chemical properties and biological activities.

Study on Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated a series of thiazole derivatives for their antitumor efficacy against MCF-7 breast cancer cells. The results demonstrated that specific modifications to the thiazole ring enhanced cytotoxicity compared to the parent compound .

Toxicological Assessment

Another study focused on the toxicological impacts of related thiazolidinone compounds in zebrafish models. The findings indicated that certain derivatives could cause mitochondrial degeneration in testicular cells, suggesting potential reproductive toxicity . This underscores the importance of evaluating both therapeutic benefits and safety profiles.

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFUUZFCTONCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902983 | |

| Record name | NoName_3561 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31404-08-7 | |

| Record name | Thiazolidine, 2-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31404-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.